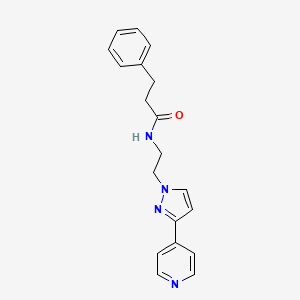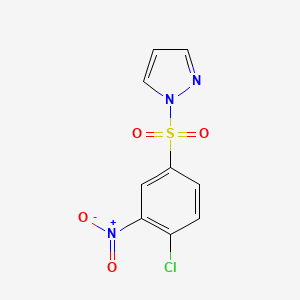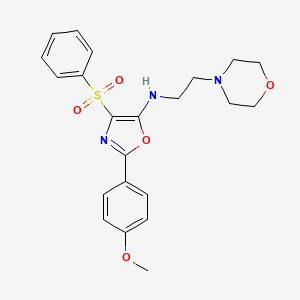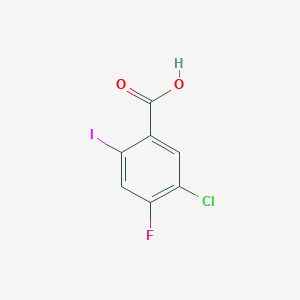
3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 3-phenylpropanamide core with a pyridin-4-yl-1H-pyrazol-1-yl group attached via an ethyl linker. The presence of multiple nitrogen atoms in the pyridine and pyrazole rings could potentially allow for interesting chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyridine and pyrazole rings, as well as the amide functionality. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms and the amide group could impact its solubility, acidity/basicity, and reactivity .科学的研究の応用
Anticancer Potential
Research has identified novel pyrazole derivatives, including structures similar to 3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide, as potential anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7, NCI-H460, and HeLa, by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication and cell division. One such study highlighted a compound showing superior cytotoxicity with IC50 values ranging from 7.01 to 14.31 μM across different cancer cell lines. Molecular docking studies further revealed plausible binding modes to the topoisomerase IIα protein, providing insights into the compound's mechanism of action (Alam et al., 2016).
Antimicrobial and Antiviral Activities
Compounds structurally related to this compound have been explored for their antimicrobial and antiviral properties. One study focused on the synthesis of fused pyrazoles and their ethoxyphthalimide derivatives, which were screened for antimicrobial and antiviral efficacy against various cell cultures. These compounds demonstrated potential as antimicrobial agents, suggesting a broad application spectrum beyond oncology (Joshi et al., 2010).
Antioxidant Properties
Another avenue of research has been the investigation of pyrazolopyridine derivatives for their antioxidant activities. Certain compounds in this class have shown promising results in scavenging free radicals, indicating their potential utility in combating oxidative stress-related diseases. The antioxidant activity was evaluated using the DPPH assay, with some derivatives exhibiting significant free radical scavenging capabilities (El‐Borai et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Pyrazole derivatives have also been studied for their ability to inhibit various enzymes of therapeutic interest. For instance, certain compounds have shown effectiveness in inhibiting 5-lipoxygenase, an enzyme implicated in inflammation and asthma. This suggests the potential of such compounds in the development of new anti-inflammatory and asthma therapies (Rahmouni et al., 2016).
作用機序
将来の方向性
The potential applications and future directions for this compound would likely depend on its chemical properties and reactivity. It could potentially be used in a variety of chemical or biological contexts, such as in the development of new pharmaceuticals or as a building block in synthetic chemistry .
特性
IUPAC Name |
3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-5,8-12,14H,6-7,13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWPQKJIPAZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)
![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)
![8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2611678.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)

